Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate
Description
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
CTLASKBIKBAWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Ethyl 2-(5-Bromobenzo[d]oxazol-2-yl)acetate
Nucleophilic Substitution via 5-Bromo-2-Chlorobenzo[d]oxazole Intermediate
A widely documented approach involves synthesizing 5-bromo-2-chlorobenzo[d]oxazole as a key intermediate, followed by nucleophilic substitution with ethyl bromoacetate. This method, adapted from analogous benzoxazole syntheses, proceeds as follows:
Step 1: Synthesis of 5-Bromo-2-Chlorobenzo[d]oxazole
5-Bromobenzo[d]oxazole-2-thiolate is treated with thionyl chloride (SOCl₂) under reflux to yield 5-bromo-2-chlorobenzo[d]oxazole. The reaction mechanism involves thiolate-to-chloride substitution, driven by SOCl₂’s electrophilic character. Typical conditions include refluxing for 4 hours in thionyl chloride, achieving yields of ~72% after purification.
Step 2: Alkylation with Ethyl Bromoacetate
The chloride intermediate reacts with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the acetate anion displaces the chloride. Optimal conditions involve refluxing at 120°C for 22 hours, yielding the target compound.
Key Parameters:
- Molar Ratios : A 1:1.2 ratio of 5-bromo-2-chlorobenzo[d]oxazole to ethyl bromoacetate ensures complete conversion.
- Solvent : DMF enhances solubility and stabilizes intermediates through polar aprotic interactions.
- Base : K₂CO₃ facilitates deprotonation, accelerating the substitution kinetics.
Direct Alkylation of 5-Bromobenzo[d]oxazole
An alternative single-step method involves reacting 5-bromobenzo[d]oxazole directly with ethyl bromoacetate. This route bypasses intermediate synthesis but requires stringent conditions:
Reaction Conditions :
- Base : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
- Stoichiometry : Excess ethyl bromoacetate (1.5 equivalents) ensures complete alkylation.
- Duration : 12–18 hours under nitrogen atmosphere.
This method, while efficient, faces challenges in regioselectivity due to competing reactions at the benzoxazole’s nitrogen atom. Yields typically range from 50–65%, necessitating chromatographic purification.
Cyclization Strategies for Benzoxazole Core Formation
Cyclodehydration of 2-Amino-5-Bromophenol Derivatives
The benzoxazole ring can be constructed de novo from 2-amino-5-bromophenol and ethyl bromoacetate via cyclodehydration. This method, inspired by analogous oxazole syntheses, involves:
Step 1: Condensation
2-Amino-5-bromophenol reacts with ethyl bromoacetate in pyridine, forming a Schiff base intermediate.
Step 2: Cyclization
Heating the intermediate at 150°C in the presence of polyphosphoric acid (PPA) induces cyclodehydration, yielding the benzoxazole core.
Step 3: Esterification
The resultant carboxylic acid is esterified with ethanol under acidic conditions (H₂SO₄) to afford the final product.
Advantages:
- Atom Economy : Integrates ring formation and functionalization in fewer steps.
- Scalability : Suitable for industrial production due to straightforward purification.
Optimization of Reaction Conditions
Industrial Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems minimizes batch-to-batch variability and enhances heat management. For example, microreactors operating at 130°C with a residence time of 10 minutes achieve 85% conversion.
Purification Techniques
Industrial-scale purification employs recrystallization from ethanol-water mixtures (3:1 v/v), yielding >98% purity. Residual solvents are removed via wiped-film evaporation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.
Oxidation Reactions: Oxidative transformations can lead to the formation of new functional groups on the benzoxazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .
Scientific Research Applications
Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Positional Effects : Substitution at the 5-position (vs. 6- or 7-positions) optimizes steric compatibility in enzyme-binding pockets, as seen in antitumor agents .
- Electron-Withdrawing Groups : Nitro-substituted analogs exhibit stronger electron-withdrawing effects, favoring applications in fluorescence-based sensors .
Physicochemical Properties
| Property | This compound | Ethyl 2-(benzo[d]oxazol-2-yl)acetate | Ethyl 2-(5-chlorobenzo[d]oxazol-2-yl)acetate |
|---|---|---|---|
| Solubility in DMSO | >10 mM | >20 mM | >15 mM |
| Boiling Point | Not reported | Not reported | Not reported |
| LogP (Predicted) | 3.2 | 2.1 | 2.8 |
| Stability | −80°C (6 months) | Room temperature | −20°C (3 months) |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate, and how can yield be improved?
- Methodological Answer : The synthesis typically involves alkylation of 5-bromobenzooxazole derivatives with ethyl chloroacetate. Key parameters include:
- Reagent ratios : A 1:1 molar ratio of 5-bromobenzooxazole to ethyl chloroacetate, with excess anhydrous sodium acetate (0.004 mole) as a base to deprotonate intermediates .
- Solvent and temperature : Refluxing in absolute ethanol (20 mL) for 6 hours under nitrogen atmosphere ensures complete reaction .
- Purification : Recrystallization from ethanol or chromatography (e.g., ethyl acetate:petroleum ether, 10:80:1) removes by-products .
- Yield Optimization : Increasing reaction time to 8 hours or using microwave-assisted synthesis may enhance yields. Monitor progress via TLC (Rf ~0.3 in ethyl acetate:petroleum ether) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use H NMR (500 MHz, DMSO-d6) to identify key signals: ethyl ester protons (δ 4.15–4.74 ppm), brominated aromatic protons (δ 7.34–7.68 ppm), and oxazole ring protons (δ 5.32 ppm) .
- IR : Confirm ester carbonyl (C=O) stretching at ~1736 cm and C-Br vibration at ~600 cm .
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., m/z 245.07 for CHBrNO) .
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine at the 5-position activates the oxazole ring for nucleophilic substitution.
- Reagents : Use Pd-catalyzed cross-coupling (e.g., Suzuki reactions) with aryl boronic acids in THF/water (3:1) at 80°C for 12 hours .
- Monitoring : Track substitution via F NMR or HPLC to detect intermediates .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or enzymes). Optimize substituents at the 5-position for steric compatibility .
- DFT Calculations : Calculate HOMO-LUMO gaps (e.g., Gaussian09) to predict reactivity. Bromine’s electronegativity lowers LUMO energy, favoring electrophilic attacks .
Q. What strategies resolve contradictions in spectral data during structure elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) by determining crystal structures (space group P21/c, β = 92.57°) .
- 2D NMR : Employ HSQC and HMBC to correlate H and C signals, confirming connectivity between the oxazole ring and acetate group .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent Alternatives : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact .
- Catalysis : Use recyclable Pd nanoparticles or enzyme-mediated reactions (e.g., lipases) to reduce heavy metal waste .
Q. What are the challenges in studying its interactions with biological macromolecules?
- Methodological Answer :
- Binding Assays : Perform SPR (surface plasmon resonance) to measure affinity for proteins like human serum albumin (K ~10–100 µM) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify degradation via LC-MS/MS .
Q. How do steric and electronic effects impact the synthesis of complex derivatives (e.g., thiazolidinone hybrids)?
- Methodological Answer :
- Steric Hindrance : Introduce bulky groups (e.g., p-tolyl) at the 3-position using 3D-printed flow reactors to enhance regioselectivity .
- Electronic Tuning : Replace bromine with trifluoromethyl groups to alter electron density, monitored via Hammett σ parameters .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 245.07 g/mol | |
| H NMR (Ethyl Protons) | δ 4.15–4.74 ppm (q, J = 7.2 Hz) | |
| IR (C=O Stretch) | 1736 cm | |
| Crystal System | Monoclinic, P21/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
